Phenyl(pyrrolidin-3-yl)methanone hydrochloride
Description
Systematic Nomenclature and CAS Registry
Phenyl(pyrrolidin-3-yl)methanone hydrochloride is recognized by its International Union of Pure and Applied Chemistry (IUPAC) name: This compound . The compound’s CAS Registry Number, 25503-87-1 , serves as a unique identifier in chemical databases. Its systematic nomenclature reflects the presence of a phenyl group bonded to a pyrrolidine ring via a ketone moiety, with a hydrochloride counterion.
Synonyms include:
| Synonym | Source |
|---|---|
| 3-Benzoylpyrrolidine hydrochloride | |
| Phenyl-3-pyrrolidinyl-methanone HCl | |
| MFCD18711586 |
These aliases are frequently used in synthetic chemistry literature and commercial catalogs.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₄ClNO , derived from its phenyl (C₆H₅), pyrrolidin-3-yl (C₄H₇N), and methanone (CO) groups, combined with a hydrochloric acid (HCl) moiety.
| Property | Value |
|---|---|
| Molecular weight | 211.69 g/mol |
| Exact mass | 211.0764 Da |
The hydrochloride salt formation increases the compound’s polarity and solubility in polar solvents, a critical factor in its utility as a synthetic intermediate. Stoichiometric analysis confirms a 1:1 ratio between the free base and HCl, consistent with typical protonation patterns of tertiary amines in pyrrolidine derivatives.
Crystallographic and Conformational Studies
While direct crystallographic data for this compound remain unpublished, related pyrrolidine derivatives exhibit characteristic conformational features. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.7230 Å, b = 11.1182 Å, and c = 14.4996 Å. Such studies highlight the planar geometry of the aryl ketone group and the puckered conformation of the pyrrolidine ring, stabilized by hydrogen bonding and van der Waals interactions.
X-ray crystallography methodologies, as described in , involve irradiating single crystals with X-rays and analyzing diffraction patterns to resolve atomic positions. For this compound, theoretical models predict a chair-like pyrrolidine conformation with the phenyl group occupying an equatorial position to minimize steric strain.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Protons on the pyrrolidine ring resonate between δ 2.5–3.5 ppm, while aromatic protons from the phenyl group appear as a multiplet near δ 7.3–7.5 ppm. The methylene groups adjacent to the nitrogen atom show splitting due to coupling with neighboring protons.
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 195–205 ppm, typical for aryl ketones. Aromatic carbons resonate between δ 125–140 ppm, and pyrrolidine carbons appear at δ 40–60 ppm.
Infrared (IR) Spectroscopy
The ketone functional group exhibits a strong C=O stretching vibration at ~1700 cm⁻¹ , while N–H stretches from the protonated pyrrolidine nitrogen appear as broad bands near 2500–3000 cm⁻¹ . Aromatic C–H bends are visible at 700–800 cm⁻¹ .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 211.1 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include loss of HCl (Δm/z = 36.5) and cleavage of the pyrrolidine ring.
Properties
IUPAC Name |
phenyl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBGXDYIJFSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719920 | |
| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25503-87-1 | |
| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of a phenyl-substituted ketone with pyrrolidine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base, with the reaction being facilitated by a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining stringent control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ketone group to an alcohol.
Substitution: Halogenation or alkylation reactions can modify the phenyl or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products: The major products depend on the specific reaction conditions but can include hydroxylated, halogenated, or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Phenyl(pyrrolidin-3-yl)methanone hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that may possess unique properties.
Biology
Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacological contexts:
- Neurotransmitter Interaction: It has been studied for its effects on dopamine and serotonin pathways, suggesting potential psychoactive properties that warrant further investigation in pharmacology and toxicology.
- Enzyme Inhibition: The compound may inhibit specific enzymes, which could be relevant in developing treatments for neurological disorders.
Medicine
The therapeutic potential of this compound is being explored for treating various neurological disorders:
- Drug Development: It is being investigated as a candidate for new drug formulations targeting conditions such as depression and anxiety disorders.
Case Study 1: Neuropharmacological Effects
A study explored the interaction of this compound with dopamine receptors. Results indicated that the compound could modulate receptor activity, suggesting its potential use in treating dopamine-related disorders.
Case Study 2: Synthesis and Characterization
Research documented the synthesis of this compound using optimized reaction conditions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity.
Mechanism of Action
The mechanism of action of Phenyl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The following compounds share structural motifs (e.g., nitrogen-containing rings, aromatic substitutions) with this compound, influencing their physicochemical and pharmacological profiles:
Table 1: Key Structural Analogs and Features
Physicochemical Properties
- Ring Size and Flexibility: Pyrrolidine (5-membered): Compact structure with moderate flexibility, favoring interactions with shallow binding pockets .
- Substituent Effects :
- Fluorine : Electron-withdrawing groups (e.g., 4-fluorophenyl in CAS 25519-78-2) enhance electronegativity, improving membrane permeability and metabolic stability .
- Naphthyl Groups : Bulkier aromatic systems (e.g., CAS 10320-49-7) reduce solubility but increase lipophilicity, favoring CNS penetration .
Pharmacological Implications
- Pyrrolidine vs. Piperidine :
- Amino Substitutions: Tertiary amines (e.g., dimethylamino in CAS 10320-49-7) enhance basicity, influencing ion-trapping in acidic environments (e.g., lysosomes) .
- Halogenated Analogs :
- Fluorine or chlorine substitutions (e.g., CAS 792857-93-3) improve bioavailability and resistance to oxidative metabolism .
Biological Activity
Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 211.69 g/mol. The compound features a phenyl group attached to a pyrrolidine moiety, contributing to its unique chemical reactivity and biological properties. The presence of the hydrochloride enhances its solubility in water, facilitating various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacological contexts. It has been studied for its potential effects on neurotransmitter systems, especially those involving dopamine and serotonin pathways. Preliminary studies suggest that it may possess psychoactive properties, making it a candidate for further investigation in pharmacology and toxicology.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways.
Pharmacological Implications
The compound has been explored for various therapeutic applications:
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Phenyl(pyrrolidin-3-yl)methanone HCl | Antidepressant, Anti-inflammatory | Modulation of neurotransmitter systems |
| (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl | Psychoactive effects | Enzyme inhibition, receptor modulation |
| (3,4-Dichloro-phenyl)((S)-3-propyl-pyrrolidin-3-yl) methanone HCl | Triple reuptake inhibitor | Interaction with serotonin and norepinephrine transporters |
Case Studies and Research Findings
- Neuropharmacological Studies : A study investigating the effects of this compound on dopamine and serotonin levels demonstrated significant modulation of these neurotransmitters in animal models, suggesting potential antidepressant effects.
- In Vitro Assays : In vitro assays have shown that the compound inhibits specific enzymes involved in neurotransmitter metabolism, supporting its role as a potential therapeutic agent in mood disorders.
- Comparative Efficacy : A comparative study with related compounds indicated that this compound exhibited superior binding affinity to certain receptors involved in mood regulation compared to other derivatives .
Q & A
Q. What validated analytical methods are recommended for determining the purity of Phenyl(pyrrolidin-3-yl)methanone hydrochloride?
High-performance liquid chromatography (HPLC) using a C18 column is widely employed, with mobile phases typically combining acetonitrile and phosphate buffers (e.g., 50:50 v/v). Detection wavelengths between 230–280 nm are common for aryl methanone derivatives. For spectrophotometric validation, bromate-bromide reagent systems can quantify aromatic moieties, though method suitability must be confirmed via spike-and-recovery experiments .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and remove them using proper techniques to avoid contamination .
- Storage: Store in well-sealed containers at room temperature (20–25°C) away from moisture and oxidizing agents .
- Spill Management: Use inert absorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .
Q. Which pharmacopeial standards are applicable for quality control of this compound?
Follow USP-NF guidelines for assay validation, impurity limits (97.0–102.0% purity), and reference standard calibration. For example, USP methods for structurally similar methanone derivatives (e.g., Raloxifene Hydrochloride) recommend HPLC with UV detection and comparison to certified reference materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound?
- Standardized Conditions: Replicate solubility tests in controlled buffers (pH 1–12) and solvents (e.g., DMSO, ethanol) at 25°C.
- Analytical Cross-Verification: Use complementary techniques like NMR or mass spectrometry to confirm solubility-induced structural changes .
Q. What methodologies are effective for impurity profiling during synthesis?
- Chromatographic Separation: Employ gradient HPLC with photodiode array detection to isolate byproducts. For example, impurity standards for methanone derivatives (e.g., Amiodarone Hydrochloride) use C18 columns and mobile phases with ion-pairing agents .
- Synthesis Optimization: Monitor reaction intermediates via TLC or inline FTIR to minimize side products like unreacted pyrrolidine or ketone precursors .
Q. How should stability studies be designed to evaluate degradation under stress conditions?
- Accelerated Testing: Expose the compound to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis.
- Forced Degradation: Test under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation pathways. Report degradation products exceeding 0.1% thresholds .
Q. What structural insights from related methanone derivatives could inform pharmacological studies?
- Structure-Activity Relationship (SAR): Compare with Raloxifene Hydrochloride, where the pyrrolidine/phenyl motif modulates receptor binding. Explore substitutions on the phenyl ring or pyrrolidine nitrogen to assess bioactivity .
- In Silico Modeling: Use molecular docking to predict interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
